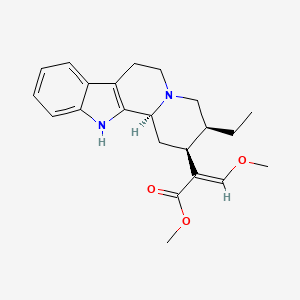

Corynantheidine

Description

This compound is a natural product found in Uncaria macrophylla, Mitragyna speciosa, and Corynanthe pachyceras with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-QALMDFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106946 | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-35-4 | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23407-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynantheidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNANTHEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Role of Corynantheidine in the Polypharmacology of Kratom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a minor alkaloid found in the leaves of the kratom plant (Mitragyna speciosa), is an emerging molecule of interest in the complex polypharmacology of this botanical.[1][2] Overshadowed by its more abundant counterparts, mitragynine (B136389) and 7-hydroxymitragynine, this compound exhibits a unique pharmacological profile characterized by its dual interaction with opioid and adrenergic systems. This technical guide provides an in-depth analysis of this compound's receptor binding, functional activity, pharmacokinetics, and its potential contribution to the overall therapeutic and toxicological profile of kratom. Through a comprehensive review of existing preclinical data, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the therapeutic potential of this compound and to understand its role in the intricate pharmacology of kratom.

Introduction: The Polypharmacological Landscape of Kratom

Kratom has a long history of traditional use in Southeast Asia for its stimulant and analgesic properties.[3][4] Its complex effects are attributed to a diverse array of more than 40 indole (B1671886) and oxindole (B195798) alkaloids.[5] While mitragynine is the most abundant alkaloid and is considered a partial agonist at the mu-opioid receptor (MOR), the pharmacological activity of kratom cannot be solely attributed to this single compound.[3][6] The interplay between various alkaloids, each with its own distinct pharmacological profile, contributes to the multifaceted effects of kratom, a concept known as polypharmacology.

This compound, structurally a diastereomer of mitragynine, represents a key piece of this pharmacological puzzle.[7] Although present in lower concentrations, its unique receptor interaction profile suggests a significant modulatory role in the overall effects of kratom consumption.[1] This guide will delve into the specific pharmacological characteristics of this compound, providing a detailed examination of its molecular interactions and physiological effects.

Physicochemical and Structural Characteristics

This compound is an indole alkaloid with a molecular weight of 368.47 g/mol . Its chemical structure is closely related to other Corynanthe-type alkaloids found in kratom. The structural similarity and differences between this compound and mitragynine are crucial for understanding their distinct pharmacological activities.

-

Systematic Name: (–)-Corynantheidine

-

Molecular Formula: C₂₂H₂₈N₂O₃

-

PubChem CID: 168331

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a comparative overview of its binding affinities, functional activity, pharmacokinetic parameters, and metabolic interactions.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| µ-Opioid (MOR) | Human | HEK | [³H]DAMGO | 118 ± 12 | [8] |

| µ-Opioid (MOR) | Mouse | Brain | [³H]DAMGO | 57.1 ± 8.3 | [1] |

| κ-Opioid (KOR) | Rat | RBL | [³H]U-69,593 | 1910 ± 50 | [8] |

| δ-Opioid (DOR) | - | - | - | >10,000 | [8] |

| α₁D-Adrenergic | Human | CHO | [³H]Prazosin | 41.7 ± 4.7 | [8] |

| α₂A-Adrenergic | Human | - | - | ~74 | [8] |

| NMDA | Human | - | - | ~83 | [8] |

Table 2: Functional Activity of this compound at the µ-Opioid Receptor

| Assay | Species | Cell Line | Parameter | Value | Reference |

| [³⁵S]GTPγS | Mouse | - | Emax | ~74% (vs. DAMGO) | [1] |

| BRET (Gi-1 activation) | Human | HEK-hMOR | EC₅₀ | 67.2 nM | [8] |

| BRET (Gi-1 activation) | Human | HEK-hMOR | Emax | 37.2% (vs. DAMGO) | [8] |

| β-arrestin-2 Recruitment | Human | - | Emax | <20% | [8] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Bioavailability (F) | Oral | 20 | 49.9 ± 16.4% | [9][10][11] |

| Tmax | Oral | 20 | 4.1 ± 1.3 h | [9][10][11] |

| Cmax | Oral | 20 | 213.4 ± 40.4 ng/mL | [9][10][11] |

| Clearance (CL) | IV | 2.5 | 884.1 ± 32.3 mL/h | [9][10][11] |

| Volume of Distribution (Vd) | IV | 2.5 | 8.0 ± 1.2 L | [9][10][11] |

| Mean Residence Time (MRT) | IV | 2.5 | 3.0 ± 0.2 h | [9][10][11] |

| Mean Residence Time (MRT) | Oral | 20 | 8.8 ± 1.8 h | [9][10][11] |

Table 4: this compound's Interaction with Cytochrome P450 Enzymes

| Enzyme | Interaction | Parameter | Value | Reference |

| CYP2D6 | Competitive Inhibitor | Ki | ~2.8 µM | [1][12] |

| CYP2D6 | Competitive Inhibitor | IC₅₀ | ~4.2 µM | [12] |

| CYP3A | Substrate-dependent Inhibitor | - | - | [1] |

Signaling Pathways and Molecular Interactions

This compound's pharmacological effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the µ-opioid and α-adrenergic receptors.

Opioid Receptor Signaling

This compound acts as a partial agonist at the µ-opioid receptor (MOR).[1][8] This means that it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like DAMGO or morphine. A key characteristic of its MOR interaction is the lack of significant β-arrestin-2 recruitment.[8] This "G-protein bias" is a sought-after property in the development of novel analgesics, as β-arrestin-2 recruitment is often associated with the adverse effects of opioids, such as respiratory depression and constipation.[13][14]

Caption: this compound's partial agonism at the µ-opioid receptor.

Adrenergic Receptor Interaction

This compound displays a higher binding affinity for α-adrenergic receptors, particularly the α₁D subtype, than for opioid receptors.[1][6] It also shows affinity for the α₂A subtype.[8] Its functional activity at these receptors is not as well-characterized as its opioid activity, but it is hypothesized to act as an antagonist.[10] This adrenergic activity could contribute to the complex effects of kratom, potentially modulating blood pressure and other autonomic functions. The interaction with adrenergic receptors may also play a role in mitigating some of the typical side effects of opioid agonists.

Caption: Postulated antagonistic action of this compound at α₁D-adrenergic receptors.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of this compound.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer.

-

Competition Binding: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound.

-

Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To assess the functional activity (agonism, partial agonism, or antagonism) of this compound at GPCRs.

-

General Protocol:

-

Membrane Preparation: Prepare cell membranes as described for binding assays.

-

Assay Reaction: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound in an assay buffer.

-

Incubation: Allow the reaction to proceed at a controlled temperature for a specific time.

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.

-

Preclinical Pharmacokinetic Studies in Rodents

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.

-

General Protocol:

-

Animal Model: Utilize male Sprague-Dawley rats.

-

Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at specified doses.[9][11]

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing from the jugular vein.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.[9][11]

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

-

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

Bioanalytical Method for this compound Quantification

-

Instrumentation: UPLC-MS/MS (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer).[10]

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile.[11]

-

Flow Rate: Approximately 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Sample Preparation: Simple protein precipitation of plasma samples with acetonitrile.[11]

Discussion and Future Directions

The available data clearly indicate that this compound is a pharmacologically active alkaloid that likely contributes to the complex effects of kratom. Its dual action on opioid and adrenergic receptors is of particular interest. The partial agonism at the MOR with G-protein bias suggests a potential for analgesic effects with a favorable side-effect profile.[8][13] Concurrently, its interaction with adrenergic receptors could modulate cardiovascular effects and potentially mitigate opioid withdrawal symptoms.[10]

However, several critical knowledge gaps remain:

-

Human Pharmacokinetics: The pharmacokinetic profile of this compound in humans is unknown. Understanding its absorption, distribution, metabolism, and excretion in humans is crucial for assessing its clinical relevance.

-

Functional Activity at Adrenergic Receptors: While binding affinities have been determined, the functional consequences (agonism, antagonism, or inverse agonism) of this compound at α-adrenergic receptors need to be thoroughly investigated.

-

Drug-Drug Interactions: The inhibitory effect of this compound on CYP2D6 suggests a potential for drug-drug interactions with other medications metabolized by this enzyme.[1][12] Clinical studies are needed to evaluate the significance of this interaction.

-

Role in Kratom's Overall Effects: The precise contribution of this compound to the subjective and physiological effects of whole kratom consumption remains to be elucidated. This will require carefully designed clinical studies comparing the effects of pure this compound, mitragynine, and whole kratom extracts.

Conclusion

This compound is a key contributor to the polypharmacology of kratom, exhibiting a unique profile of partial agonism at the µ-opioid receptor and significant affinity for α-adrenergic receptors. Its G-protein biased signaling at the MOR makes it an intriguing candidate for further investigation as a potential therapeutic agent. However, a comprehensive understanding of its pharmacology, particularly in humans, is essential for both drug development and for informing the regulatory landscape of kratom and its constituents. Future research should focus on closing the existing knowledge gaps to fully unlock the therapeutic potential and understand the risks associated with this enigmatic kratom alkaloid.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratom.org [kratom.org]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Editorial: The Pharmacology of Kratom and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Critical Review of the Neuropharmacological Effects of Kratom: An Insight from the Functional Array of Identified Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioanalytical Method Development and Validation of this compound, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalytical method development and validation of this compound, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kratomalks.org [kratomalks.org]

- 13. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Corynantheidine in Mitragyna speciosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a prominent corynanthe alkaloid found in the leaves of Mitragyna speciosa (kratom), is a key intermediate in the biosynthesis of numerous pharmacologically active monoterpenoid indole (B1671886) alkaloids (MIAs). Understanding its biosynthetic pathway is crucial for the metabolic engineering of this medicinal plant and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently elucidated biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. This document summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of the pathway and associated workflows to facilitate further research and development in this field.

Introduction

Mitragyna speciosa, a tree native to Southeast Asia, is renowned for its rich diversity of MIAs, with over 40 identified compounds. These alkaloids, particularly mitragynine (B136389) and 7-hydroxymitragynine, have garnered significant interest for their potential analgesic and opioid withdrawal mitigating properties. This compound serves as a crucial precursor in the biosynthesis of many of these alkaloids. The elucidation of its formation is a significant step towards understanding and potentially manipulating the production of these valuable compounds.

The biosynthesis of this compound is a multi-step process that begins with the universal MIA precursor, strictosidine (B192452). Through a series of enzymatic reactions involving deglycosylation, reduction, and methylation, strictosidine is converted to this compound. This guide will delve into the specifics of each of these steps, the enzymes involved, and the experimental evidence that has led to our current understanding.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the primary metabolites, tryptamine (B22526) and secologanin (B1681713), can be divided into several key enzymatic steps. The pathway begins with the formation of strictosidine, the common ancestor of all MIAs.

Formation of Strictosidine

The initial step in the biosynthesis of all MIAs in M. speciosa is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) . Tryptamine is derived from the shikimate pathway, while secologanin originates from the terpenoid pathway.

Conversion of Strictosidine to Dihydrocorynantheine (B1227059)

The conversion of strictosidine to the corynanthe scaffold is a critical branching point in MIA biosynthesis. This process involves two key enzymatic steps:

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone.

-

Reduction: The strictosidine aglycone is then reduced by dihydrocorynantheine synthase (DCS) to form dihydrocorynantheine. In M. speciosa, two isoforms of this enzyme, MsDCS1 and MsDCS2 , have been identified. These enzymes exhibit stereoselectivity, producing both (20S)- and (20R)-dihydrocorynantheine, which are precursors to different downstream alkaloids.

Methylation to this compound

The final step in the biosynthesis of this compound is the methylation of the enol group of dihydrocorynantheine. This reaction is catalyzed by an enol O-methyltransferase (MsEnolMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor. This methylation results in the formation of (20S)-corynantheidine and (20R)-corynantheine, the precursors to mitragynine and its stereoisomer speciogynine, respectively.

Quantitative Data

While the biosynthetic pathway has been largely elucidated, specific quantitative data for the key enzymes in M. speciosa is still emerging. The following tables summarize the available data on metabolite concentrations.

Table 1: Concentration of this compound and Related Alkaloids in Mitragyna speciosa Tissues

| Alkaloid | Plant Tissue | Concentration (% w/w) | Reference |

| This compound | Juvenile Leaves | Higher than mature leaves | [1] |

| This compound | Mature Leaves | Lower than juvenile leaves | [1] |

| Mitragynine | Mature Leaves | Predominant alkaloid | [1] |

| Speciociliatine | Juvenile Leaves | Higher than mature leaves | [1] |

Note: Specific concentrations can vary significantly based on the cultivar, age of the plant, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomics, heterologous protein expression, and in vitro enzyme assays.

Heterologous Expression and Purification of Biosynthetic Enzymes

A general protocol for the expression and purification of M. speciosa enzymes in E. coli is as follows:

-

Gene Synthesis and Cloning: The coding sequences of the target enzymes (e.g., MsDCS1, MsDCS2, MsEnolMT) are codon-optimized for E. coli expression and synthesized. The synthesized genes are then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble his-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a storage buffer and the concentration is determined using a protein assay such as the Bradford assay.

In Vitro Enzyme Assays

A typical assay to determine the activity of MsDCS1 and MsDCS2 involves the following components:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: Strictosidine (generated in situ by the action of strictosidine synthase on tryptamine and secologanin, or by providing purified strictosidine)

-

Co-substrate: NADPH

-

Enzymes: Purified strictosidine β-D-glucosidase (SGD) and the purified DCS isoform (MsDCS1 or MsDCS2)

-

Reaction: The reaction is initiated by the addition of the DCS enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Quenching and Extraction: The reaction is stopped by the addition of a strong base (e.g., Na2CO3) and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted products are analyzed by UPLC-MS/MS to identify and quantify the formation of dihydrocorynantheine isomers.

The activity of MsEnolMT can be assayed as follows:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: Dihydrocorynantheine (produced from the DCS assay or chemically synthesized)

-

Co-substrate: S-adenosyl methionine (SAM)

-

Enzyme: Purified MsEnolMT

-

Reaction: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

-

Quenching and Extraction: The reaction is quenched and the products are extracted as described for the DCS assay.

-

Analysis: The formation of this compound is monitored by UPLC-MS/MS.

UPLC-MS/MS Analysis of Alkaloids

A general protocol for the analysis of this compound and related alkaloids in plant extracts or enzyme assays is as follows:

-

Chromatography System: A Waters ACQUITY UPLC system or equivalent.

-

Column: A reverse-phase column such as a Waters ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) (e.g., 10 mM, pH 3.5) and acetonitrile.

-

Mass Spectrometry System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the sensitive and specific detection of the target alkaloids. Specific precursor-to-product ion transitions are monitored for each compound.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in Mitragyna speciosa.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Regulation of the Biosynthetic Pathway

The biosynthesis of MIAs in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. While the specific regulatory mechanisms of the this compound pathway in M. speciosa are still under investigation, studies on related species and the general principles of MIA biosynthesis provide valuable insights.

Transcriptional Regulation: The expression of MIA biosynthetic genes is often coordinated and induced by various developmental and environmental cues, such as light and wounding. Transcription factors belonging to the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) and MYB families are known to play crucial roles in regulating the expression of genes in the TIA pathway in other plants. It is highly probable that orthologs of these transcription factors are involved in controlling the flux through the this compound pathway in M. speciosa. Co-expression analysis of transcriptomic data from different tissues and developmental stages of M. speciosa is a promising approach to identify candidate regulatory genes.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Mitragyna speciosa represents a significant advancement in our understanding of MIA biosynthesis in this medicinally important plant. The identification of the key enzymes, MsDCS1, MsDCS2, and MsEnolMT, opens up new avenues for metabolic engineering to enhance the production of specific desired alkaloids.

Future research should focus on several key areas:

-

Detailed Enzyme Kinetics: A thorough kinetic characterization of MsDCS1, MsDCS2, and MsEnolMT is needed to understand their catalytic efficiencies and substrate specificities. This will be crucial for developing accurate metabolic models and for targeted enzyme engineering.

-

Regulatory Networks: The identification and characterization of the transcription factors that regulate the this compound pathway will provide powerful tools for manipulating alkaloid production in M. speciosa.

-

Subcellular Localization: Understanding where the different enzymatic steps of the pathway occur within the cell is important for a complete picture of the biosynthesis and for effective metabolic engineering strategies.

-

Pathway Engineering in Heterologous Hosts: The reconstitution of the this compound biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae could provide a sustainable and scalable platform for the production of this key intermediate and its derivatives.

By continuing to unravel the complexities of this compound biosynthesis, researchers can unlock the full potential of Mitragyna speciosa as a source of valuable pharmaceuticals.

References

Initial Investigations into the Biological Activities of Corynantheidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynantheidine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered increasing interest within the scientific community for its complex pharmacological profile.[1] This document provides a comprehensive technical overview of the initial investigations into the biological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in pharmacology and drug development. The guide synthesizes key quantitative data on its receptor binding affinities and functional activities, details the experimental protocols utilized in these initial studies, and presents visual representations of its primary signaling pathway and associated experimental workflows.

Receptor and Enzyme Interaction Profile

This compound exhibits a distinct and multifaceted interaction profile with various endogenous receptors and metabolic enzymes. The primary targets identified in initial screenings are G-protein coupled receptors (GPCRs), particularly opioid and adrenergic receptors, as well as key cytochrome P450 (CYP) enzymes involved in drug metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interactions with its biological targets.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| µ-Opioid Receptor (MOR) | Human | 118 ± 12 | [1][2] |

| µ-Opioid Receptor (MOR) | Mouse | 57.1 ± 8.3 | [1][3] |

| κ-Opioid Receptor (KOR) | Human/Rat | 1910 ± 50 | [2][4] |

| δ-Opioid Receptor (DOR) | Mouse | 172 | [5] |

| α1D-Adrenergic Receptor | Human | 41.7 ± 4.7 | [1][2] |

| α2A-Adrenergic Receptor | Human | ~74 | [2][3] |

| NMDA Receptor | Human | ~83 | [2][3] |

Table 2: Functional Activity of this compound at Opioid Receptors

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS | Mouse MOR | EC₅₀ (nM) | 104.24 | [5] |

| [³⁵S]GTPγS | Mouse MOR | Eₘₐₓ (%) | ~74 | [1][3] |

| BRET (Gi-1 Activation) | Human MOR | EC₅₀ (nM) | 67.2 | [2][3][4] |

| BRET (Gi-1 Activation) | Human MOR | Eₘₐₓ (%) | 37.2 ± 4.30 | [3] |

| BRET (β-arrestin-2) | Human MOR | Eₘₐₓ (%) | <20 (No recruitment) | [2][3][4] |

| [³⁵S]GTPγS | Mouse KOR/DOR | Agonist Activity | None Detected | [3] |

| BRET (Gi-1 Activation) | Human KOR/DOR | Agonist Activity | None Detected | [2][3] |

| BRET (β-arrestin-2) | Human KOR/DOR | Agonist Activity | None Detected | [2] |

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound

| Enzyme | Parameter | Value (µM) | Reference |

| CYP2D6 | Ki | ~2.8 | [1] |

| CYP2D6 | IC₅₀ | ~4.2 | [1][6] |

| CYP3A | Inhibition | Substrate-dependent | [1] |

Signaling Pathways and Mechanisms of Action

Initial investigations reveal that this compound functions as a partial agonist at the µ-opioid receptor (MOR).[1][3][5] A key finding is its biased agonism; it activates G-protein signaling pathways without recruiting β-arrestin-2.[2][3][5] This characteristic is of significant interest in opioid research, as β-arrestin-2 recruitment is associated with many of the adverse effects of traditional opioids, such as respiratory depression and the development of tolerance.[7]

At adrenergic receptors, this compound demonstrates a higher affinity for the α1D subtype compared to the µ-opioid receptor.[1][8] This interaction with adrenergic pathways may contribute to its overall pharmacological effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound's biological activities.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a competitive binding assay used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone at a high concentration).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions, the radiolabeled ligand at a fixed concentration (near its Kd value), and the cell membrane preparation.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like naloxone).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Terminate the assay by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay for G-Protein Activation (EC₅₀, Eₘₐₓ)

This functional assay measures the activation of G-proteins upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

This compound stock solution.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Unlabeled GTPγS for non-specific binding determination.

-

96-well microplates, filtration apparatus, and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, GDP, and this compound dilutions.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Incubate the plate (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

Plot the specific binding against the logarithm of this compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

BRET Assay for β-Arrestin-2 Recruitment

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in live cells. This protocol is designed to assess the recruitment of β-arrestin-2 to the µ-opioid receptor.

-

Materials:

-

HEK293 cells.

-

Expression vectors for the receptor fused to a BRET donor (e.g., MOR-Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus-arrestin-2).

-

Cell culture reagents and transfection reagents.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

This compound stock solution.

-

White 96-well microplates.

-

A microplate reader capable of detecting BRET signals.

-

-

Procedure:

-

Co-transfect HEK293 cells with the MOR-Rluc8 and Venus-arrestin-2 plasmids.

-

Plate the transfected cells in white 96-well plates and allow them to grow.

-

On the day of the assay, replace the culture medium with a suitable assay buffer.

-

Add serial dilutions of this compound to the wells. A known MOR agonist (e.g., DAMGO) should be used as a positive control.

-

Add the BRET substrate (coelenterazine h).

-

Immediately measure the luminescence signals at the wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc8 and ~530 nm for Venus).

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio indicates recruitment of β-arrestin-2 to the receptor.

-

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of specific CYP enzymes using human liver microsomes.

-

Materials:

-

Pooled human liver microsomes.

-

This compound stock solution.

-

A probe substrate specific for the CYP enzyme of interest (e.g., bufuralol (B1668043) for CYP2D6).

-

NADPH regenerating system (cofactor for CYP activity).

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer).

-

A known inhibitor for the CYP enzyme as a positive control (e.g., quinidine (B1679956) for CYP2D6).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for metabolite quantification.

-

-

Procedure:

-

Pre-incubate human liver microsomes with various concentrations of this compound in the incubation buffer.

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specific time.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Conclusion

The initial investigations into the biological activities of this compound reveal a compound with a complex and intriguing pharmacological profile. Its biased partial agonism at the µ-opioid receptor, coupled with its interaction with adrenergic receptors, presents a unique mechanism of action that warrants further exploration. The data also indicate a potential for drug-drug interactions through the inhibition of CYP2D6. This technical guide provides a foundational summary of the early-stage data and methodologies, which can serve as a valuable resource for guiding future research and development efforts focused on this compound and related compounds. Further in-vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this natural product.

References

- 1. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand-binding studies [bio-protocol.org]

Corynantheidine: A Technical Guide on a Minor Alkaloid in Kratom Leaf Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine is a naturally occurring indole (B1671886) alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). While present in lower concentrations compared to the major alkaloids, mitragynine (B136389) and 7-hydroxymitragynine, this compound contributes to the complex pharmacological profile of kratom.[1] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, pharmacological properties, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound in Kratom

This compound is consistently detected as a minor alkaloid in kratom leaves and commercial products.[1] Its concentration can vary depending on the specific strain and geographical origin of the plant material.[2]

Table 1: Quantitative Data of this compound in Kratom Leaf and Commercial Products

| Sample Type | Concentration Range (% w/w) | Analytical Method |

| Kratom Leaves & Commercial Preparations | 0.01 - 2.8 | UPLC-MS/MS |

| Commercial Products (US Survey) | Mean of 0.05 | Not Specified |

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, with notable activity at both opioid and adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki (nM) | Reference |

| µ-Opioid (MOR) | Human | 118 ± 12 | [3][4] |

| µ-Opioid (MOR) | Mouse | 57.1 ± 8.3 | [1] |

| κ-Opioid (KOR) | Rat | 1910 ± 50 | [3][4] |

| δ-Opioid (DOR) | Not Reported | Insufficient Displacement | [3][4] |

| α1D-Adrenergic | Human | 41.7 ± 4.7 | [3][4] |

| α2A-Adrenergic | Human | ~74 | [3][4] |

| NMDA | Human | ~83 | [3][4] |

Functional Activity

Functional assays reveal that this compound acts as a partial agonist at the µ-opioid receptor.[1][3] This means it activates the receptor but elicits a submaximal response compared to a full agonist. Notably, it does not appear to recruit β-arrestin-2, a protein implicated in some of the adverse effects of classical opioids.[3][5]

Table 3: Functional Activity of this compound at the µ-Opioid Receptor (hMOR)

| Assay | Parameter | Value | Reference |

| BRET (Gi-1 activation) | EC50 | 67.2 nM | [3][4] |

| BRET (Gi-1 activation) | Emax | 37.2% (vs. DAMGO) | [3][4] |

| β-arrestin-2 Recruitment | Not Detected (<20%) | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis and characterization of this compound.

Quantification of this compound in Kratom Leaf by UPLC-MS/MS

This protocol is a composite based on validated methods for the analysis of kratom alkaloids.[6][7][8]

a. Sample Preparation (Extraction)

-

Grind: Homogenize dried kratom leaf material to a fine powder.

-

Weigh: Accurately weigh approximately 100 mg of the powdered leaf material into a centrifuge tube.

-

Solvent Addition: Add 10 mL of methanol.

-

Extraction: Sonicate the mixture for 30 minutes, followed by shaking on an orbital shaker for 1 hour at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[6][9]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 3.5.[6][9]

-

Gradient Elution: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a short run time (e.g., 3-5 minutes).[6][9]

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored (e.g., m/z 369.2 → 144.0).

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general steps for determining the binding affinity of this compound at opioid and adrenergic receptors.[10][11]

a. Membrane Preparation

-

Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing hMOR).[10]

-

Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times with fresh buffer.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

b. Binding Assay

-

In a 96-well plate, add the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-DAMGO for MOR), and varying concentrations of this compound.

-

Incubate the plate to allow for competitive binding between the radioligand and this compound.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate the bound from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

[35S]GTPγS Functional Assay for G-protein Activation

This assay measures the functional activation of G-protein coupled receptors like the µ-opioid receptor.[3][12][13]

a. Assay Procedure

-

In a 96-well plate, combine the cell membrane preparation (expressing the receptor of interest), GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.

-

Terminate the reaction and separate the bound from free [35S]GTPγS by filtration.

-

Measure the radioactivity of the filters.

-

Analyze the data to generate a dose-response curve and determine the EC50 and Emax values for this compound.

β-Arrestin Recruitment Assay

This assay determines whether a ligand promotes the interaction of β-arrestin with the activated receptor.[1][14]

a. Assay Principle

Several commercially available assays, such as the PathHunter assay, utilize enzyme fragment complementation.[1] In this system, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[1]

b. General Protocol

-

Plate cells co-expressing the tagged receptor and β-arrestin in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the complemented enzyme.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Analyze the data to determine the extent of β-arrestin recruitment.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: this compound's biased agonism at the µ-opioid receptor.

Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound from kratom.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. kratomalks.org [kratomalks.org]

- 5. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalytical Method Development and Validation of this compound, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. Bioanalytical method development and validation of this compound, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Corynantheidine at Opioid and Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of corynantheidine, a minor alkaloid found in the plant Mitragyna speciosa (kratom). The document focuses on its interactions with opioid and adrenergic receptor systems, presenting quantitative binding and functional data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional efficacy at key central nervous system receptors. The data reveals a distinct polypharmacological profile, with a notable preference for adrenergic receptors over opioid receptors.[1][2][3]

Receptor Binding Affinities

Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity. This compound demonstrates the highest affinity for the α₁D-adrenergic receptor subtype.[1][4][5] Its affinity for the μ-opioid receptor (MOR) is moderate, while its interaction with the κ-opioid receptor (KOR) is significantly weaker.[4][5] No quantifiable binding has been reported for the δ-opioid receptor (DOR) in standard screening assays.[4][5]

| Receptor Target | Species/Cell Line | Kᵢ (nM) | Notes |

| Adrenergic Receptors | |||

| α₁D-Adrenergic | Human, CHO | 41.7 ± 4.7 | Highest measured affinity among tested receptors.[4][5][6] |

| α₂A-Adrenergic | Human | ≈ 74 | Data from off-target screening panel.[4][5] |

| Opioid Receptors | |||

| μ-Opioid (MOR) | Human, HEK | 118 ± 12 | Moderate affinity.[4][5] |

| μ-Opioid (MOR) | Mouse | 57.1 ± 8.3 | [6][7] |

| κ-Opioid (KOR) | Rat (binding) | 1910 ± 50 | Weak affinity.[4][5] |

| δ-Opioid (DOR) | - | Not Quantified | Insufficient displacement in screening assays.[4][5] |

| Other Targets | |||

| NMDA | Human | ≈ 83 | Data from off-target screening panel.[4][5] |

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These studies characterize this compound as a partial agonist at the μ-opioid receptor, meaning it activates the receptor but with lower efficacy than a full agonist like DAMGO.[4][5][7] Critically, it does not appear to engage the β-arrestin-2 pathway, a signaling cascade associated with many of the adverse effects of classical opioids, such as respiratory depression.[4][5][7] No significant functional activity has been observed at kappa or delta opioid receptors.[4][5][7]

| Receptor Target | Assay Type | Species | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Notes |

| μ-Opioid (MOR) | BRET (Gᵢ-1 Activation) | Human | 67.2 | 37.2% (vs. DAMGO) | Partial agonist activity.[4][5][7] |

| [³⁵S]GTPγS | Mouse | - | 74% | Confirms partial agonism.[7] | |

| BRET (β-arrestin-2) | Human | Not Active | <20% | No recruitment detected.[4][5][7] | |

| κ-Opioid (KOR) | BRET (Gᵢ Signaling) | Human | Not Active | - | No measurable signaling.[4][5][7] |

| BRET (β-arrestin-2) | Human | Not Active | <20% | No recruitment detected.[4][5] | |

| δ-Opioid (DOR) | BRET (Gᵢ Signaling) | Human | Not Active | - | No measurable signaling.[4][5][7] |

| BRET (β-arrestin-2) | Human | Not Active | <20% | No recruitment detected.[4][5] |

Experimental Protocols

The quantitative data presented above are derived from standardized pharmacological assays. Understanding these methodologies is crucial for interpreting the results.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor.[8]

-

Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor, e.g., [³H]prazosin for α₁D receptors) for binding to the target receptor in a preparation of cell membranes.[4][8]

-

Procedure:

-

Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with cell membranes expressing the receptor of interest.

-

Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[8][9]

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is calculated. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures G-protein activation, a primary step in the signaling cascade for G-protein coupled receptors (GPCRs).[10][11]

-

Principle: Agonist binding to a Gᵢ/ₒ-coupled receptor (like the MOR) facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which accumulates on activated Gα subunits.[11][12]

-

Procedure:

-

Incubation: Cell membranes containing the receptor are incubated with the test compound (agonist), GDP, and [³⁵S]GTPγS.[12]

-

Reaction: Agonist activation of the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunits.

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membranes (with bound [³⁵S]GTPγS) from the solution.[12]

-

Quantification: The amount of membrane-bound radioactivity is measured to determine the extent of G-protein activation. This allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[11]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful, cell-based assay used to monitor protein-protein interactions in real-time, making it ideal for studying GPCR signaling, including G-protein activation and β-arrestin recruitment.

-

Principle: The assay relies on energy transfer between a bioluminescent donor molecule (e.g., a luciferase fused to a G-protein subunit) and a fluorescent acceptor molecule (e.g., a fluorescent protein fused to a receptor or β-arrestin). When an agonist brings these two fusion proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a quantifiable light signal at the acceptor's emission wavelength.

-

Procedure:

-

Cell Preparation: Cells are co-transfected to express the donor- and acceptor-tagged proteins of interest.

-

Assay Initiation: The luciferase substrate is added to the live cells.

-

Stimulation: The test compound is added, and the light emissions from both the donor and acceptor are measured over time.

-

Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates a positive interaction (e.g., G-protein activation or β-arrestin recruitment), allowing for the characterization of agonist-induced signaling.

-

Visualizations: Pathways and Workflows

Logical and Signaling Relationships

The following diagrams illustrate the receptor selectivity of this compound and the canonical signaling pathways for the receptors it targets.

Caption: this compound's receptor binding affinity profile.

Caption: Gq/11 signaling pathway for α1-adrenergic receptors.

Caption: Gi signaling pathway for the μ-opioid receptor.

Experimental Workflows

The following diagrams provide a simplified, high-level overview of the workflows for key pharmacological assays.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

References

- 1. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. kratomalks.org [kratomalks.org]

- 5. kratomalks.org [kratomalks.org]

- 6. kratomalks.org [kratomalks.org]

- 7. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

Understanding the Mechanism of Action of Corynantheidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynantheidine, a prominent indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has garnered significant scientific interest for its complex pharmacology.[1][2] Unlike classic opioids, this compound and its analogs exhibit a nuanced mechanism of action, primarily characterized by a dual interaction with both opioid and adrenergic receptor systems.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding Affinity and Functional Activity

The pharmacological profile of this compound is distinguished by its affinity for multiple receptor targets, with a notable preference for α-adrenergic receptors over opioid receptors.[1][2] This polypharmacology is a critical aspect of its overall effects.[1][2]

Quantitative Receptor Binding and Functional Data

The binding affinities (Ki) and functional potencies (EC50) of this compound at key receptors are summarized in the table below. These data have been compiled from various in vitro studies and provide a quantitative basis for understanding its mechanism of action.

| Receptor Subtype | Species/Cell Line | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Notes |

| Opioid Receptors | |||||

| µ-Opioid (MOR) | human, HEK | 118 ± 12[4] | 67.2[4][5] | 37.2% (vs. DAMGO)[4][5] | Partial agonist; no β-arrestin-2 recruitment detected.[4][5] |

| mouse | 57[5] | - | 74% (GTPγS)[4] | Partial agonist.[4] | |

| κ-Opioid (KOR) | rat binding, human function | 1910 ± 50[4] | - | No measurable Gᵢ signaling or β-arrestin-2 recruitment.[4] | Significantly weaker affinity than for MOR.[4] |

| δ-Opioid (DOR) | - | Insufficient displacement[4] | - | No measurable Gᵢ signaling or β-arrestin-2 recruitment.[4] | - |

| Adrenergic Receptors | |||||

| α₁D-Adrenergic | human, CHO | 41.7 ± 4.7[4] | - | - | Highest adrenergic affinity among tested kratom indole alkaloids.[4] |

| α₂A-Adrenergic | human | ≈ 74[4] | - | - | - |

| Other Receptors | |||||

| NMDA Receptor | human | ≈ 83[4] | - | - | - |

| 5-HT₂B Receptor | human | >10,000 | - | - | Displaced <50% of radioligand at 10 µM.[6] |

Experimental Protocols

The quantitative data presented above were generated using a variety of standard and advanced pharmacological assays. The following sections provide an overview of the methodologies employed in these key experiments.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK or CHO cells) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]prazosin for α₁D-adrenergic receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the target receptor are prepared.

-

Assay Reaction: The membranes are incubated with the test compound (agonist), GDP, and [³⁵S]GTPγS in an appropriate buffer.

-

Stimulation and Termination: Receptor activation by the agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.

-

Quantification: The amount of membrane-bound [³⁵S]GTPγS is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect), which provides a measure of the agonist's efficacy.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to monitor protein-protein interactions in real-time in living cells, such as G-protein activation or β-arrestin recruitment to a GPCR.

-

Cell Line Construction: Cells are co-transfected with two constructs: one encoding the receptor fused to a Renilla luciferase (Rluc) energy donor, and another encoding a protein of interest (e.g., G-protein or β-arrestin) fused to a fluorescent protein acceptor (e.g., YFP).

-

Cell Culture and Treatment: The transfected cells are cultured and then treated with the test compound.

-

BRET Measurement: Upon addition of a luciferase substrate (e.g., coelenterazine), the Rluc emits light. If the acceptor protein is in close proximity to the donor (i.e., during a protein-protein interaction), resonance energy transfer occurs, leading to light emission by the acceptor. The ratio of light emitted by the acceptor to the light emitted by the donor is the BRET signal.

-

Data Analysis: The change in the BRET signal is measured over a range of agonist concentrations to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values can be determined.

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound analogs is critically defined by their biased agonism, particularly at the µ-opioid receptor.

G-Protein Biased Agonism at the µ-Opioid Receptor

This compound acts as a partial agonist at the µ-opioid receptor, primarily activating the G-protein signaling cascade without significantly engaging the β-arrestin-2 pathway.[4][5] This is a key feature that distinguishes it from many traditional opioids, which often recruit β-arrestin-2, a process linked to some of the adverse effects of these drugs.[7][8][9]

Caption: G-protein biased signaling pathway of this compound at the µ-opioid receptor.

Structure-Activity Relationships (SAR)

The subtle structural differences between this compound and other kratom alkaloids, such as mitragynine, lead to significant changes in their pharmacological profiles. A key structural feature influencing receptor affinity is the presence or absence of a methoxy (B1213986) group at the C-9 position of the indole ring.

-

Removal of the C-9 Methoxy Group: The absence of the methoxy group in this compound (compared to mitragynine) preserves µ-opioid receptor affinity but markedly reduces κ-opioid receptor affinity.[4] Conversely, this structural modification significantly increases affinity for the α₁D-adrenergic receptor by approximately 131-fold.[1][4]

References

- 1. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kratomalks.org [kratomalks.org]

- 4. kratomalks.org [kratomalks.org]

- 5. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Isolation of Corynantheidine: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the natural sources and isolation of Corynantheidine from plant matter. This compound, a minor alkaloid found primarily in Mitragyna speciosa (commonly known as Kratom), has garnered interest for its potential pharmacological applications. This document outlines detailed methodologies for its extraction and purification, presents quantitative data on its prevalence, and visualizes the experimental workflows.

Natural Sources of this compound

This compound is a naturally occurring indole (B1671886) alkaloid. The principal plant source of this compound is Mitragyna speciosa, a tree native to Southeast Asia.[1][2] Within the plant, this compound is considered a minor alkaloid, with its concentration varying based on the specific plant chemotype and geographical origin.[1] It has also been reported in other plants of the Naucleeae family and in Pausinystalia johimbe (also known as Corynanthe yohimbe).

Quantitative Analysis of this compound in Plant Matter

The concentration of this compound in Mitragyna speciosa leaves and derived commercial products is relatively low compared to the major alkaloid, mitragynine. Quantitative analyses have shown that this compound content typically ranges from 0.01% to 2.8% by weight of the dried leaf material.[1][3][4]

For accurate quantification, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly employed analytical technique.[3][4]

Table 1: Concentration of this compound in Mitragyna speciosa

| Plant Material/Product | Concentration Range (% w/w) | Analytical Method |

| Dried Leaves | 0.01 - 2.8% | UPLC-MS/MS |

| Commercial Kratom Products | 0.01 - 2.8% | UPLC-MS/MS |

Isolation of this compound from Plant Matter

The isolation of this compound from Mitragyna speciosa leaves involves a multi-step process that includes extraction, an acid-base liquid-liquid extraction to separate the alkaloids, and subsequent chromatographic purification. The following protocol is a generalized procedure adapted from established methods for the isolation of indole alkaloids from M. speciosa.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the raw plant material to the purified compound.

Detailed Experimental Protocols

This initial step aims to extract a broad range of alkaloids from the dried and powdered plant material.

Materials:

-

Dried and finely powdered Mitragyna speciosa leaves

-

Methanol or Ethanol (B145695) (ACS grade)

-

Large extraction vessel (e.g., a large glass beaker or flask)

-

Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)

-

Filter paper and funnel or vacuum filtration setup

-

Rotary evaporator

Procedure:

-

Macerate the powdered Mitragyna speciosa leaves in methanol or ethanol at a 1:10 (w/v) ratio (e.g., 100 g of leaf powder in 1 L of solvent).

-

Stir the mixture at room temperature for 24-48 hours. For more efficient extraction, a Soxhlet apparatus can be used.

-

Filter the mixture to separate the plant debris from the solvent extract.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude alkaloidal extract.

This liquid-liquid extraction technique separates the basic alkaloids from other neutral and acidic compounds present in the crude extract.

Materials:

-

Crude alkaloidal extract

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM) or Chloroform (B151607) (CHCl₃)

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Dissolve the crude extract in 1 M HCl. The alkaloids will form water-soluble salts.

-

Wash the acidic solution with DCM or CHCl₃ in a separatory funnel to remove non-basic impurities. Discard the organic layer.

-

Carefully basify the aqueous layer to a pH of 9-10 using 1 M NaOH or NH₄OH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with DCM or CHCl₃.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

The logical relationship of the acid-base extraction process is depicted in the following diagram:

The final step involves the separation of this compound from other alkaloids in the total alkaloid fraction using chromatographic techniques.

A. Column Chromatography

Materials:

-

Total alkaloid fraction

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate, or chloroform and methanol)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates for monitoring the separation

Procedure:

-

Prepare a silica gel slurry in the initial, least polar mobile phase and pack the column.

-

Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing this compound (identified by comparison with a standard, if available, or by further analytical techniques like LC-MS) and evaporate the solvent to obtain the purified compound.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is the preferred method.

Materials:

-

Partially purified this compound fraction from column chromatography

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid)

-

Fraction collector

Procedure:

-

Dissolve the sample in a suitable solvent.

-